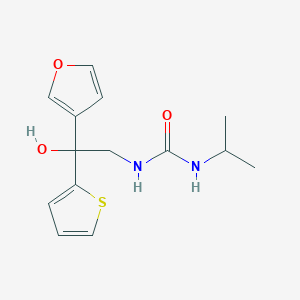
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be synthesized via a Grignard reaction between furan-3-ylmagnesium bromide and thiophene-2-carbaldehyde, followed by hydrolysis.
The next step involves the reaction of the intermediate with isopropyl isocyanate to form the final product. The reaction is typically carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-isopropylurea: Lacks the thiophene moiety.
1-(2-(Thiophen-2-yl)-2-hydroxyethyl)-3-isopropylurea: Lacks the furan moiety.
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-methylurea: Has a methyl group instead of an isopropyl group.
Uniqueness
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with various biological targets and improve its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVITRSQCVZPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

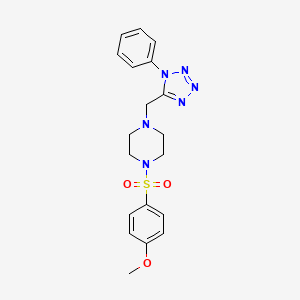
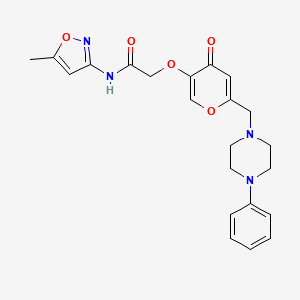
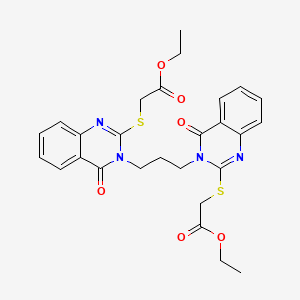
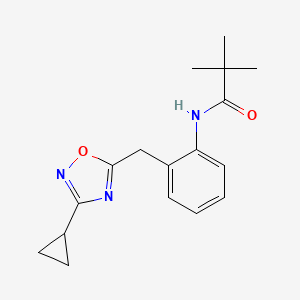
![3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2354783.png)
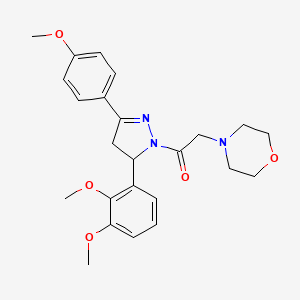
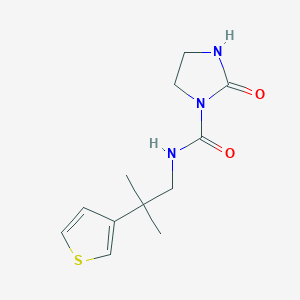
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
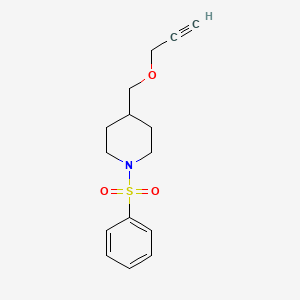

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)
